molecular formula C6H11FO5 B583550 3-Deoxy-3-fluoro-D-[1-13C]glucose CAS No. 478518-97-7

3-Deoxy-3-fluoro-D-[1-13C]glucose

Cat. No. B583550
CAS RN: 478518-97-7
M. Wt: 183.14
InChI Key: BUMRBAMACDBPKO-NNGFHBKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Deoxy-3-fluoro-D-glucose-1-13C is a stable isotope labelled compound . It is also known as 3-Fluorodeoxyglucose-1-13C, 3-Deoxy-3-fluoro-D-glucopyranose-1-13C . The molecular formula is C513CH11FO5 and the molecular weight is 183.14 .


Synthesis Analysis

The synthesis of 3-Deoxy-3-fluoro-D-glucose has been described in several studies . For instance, one approach involves the use of DAST reagent for the C3 configurational inversion of D-arabinose glycoside to form lyxo-configured furanoside . After a series of fluorination, acidic methanolysis, trifluoromethanesulfonation, and OBz substitution, 3’-deoxy-3’-fluoro-D-furanoribose is obtained, which is then converted to 1-O-benzoyl derivative . The final synthesis of three 3’-deoxy-3’-fluoro-D-furanoribonucleosides is completed through Vorbrüggen glycosylation .


Chemical Reactions Analysis

3-Deoxy-3-fluoro-D-glucose (3-FG) is known to undergo various metabolic reactions. It can be metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS) via aldose reductase, and 3-deoxy-3-fluoro-D-fructose (3-FF) via the sorbitol dehydrogenase reaction with 3-FS . In insects and microorganisms, 3-FG can be catabolized through the glucose reduction (aldose reductase) and oxidation (glucose dehydrogenase) pathways to become 3-deoxy-3-fluoro-sorbitol (3-FS) and 3-deoxy-3-fluoro-D-gluconic acid (3-FGA), respectively .

Scientific Research Applications

Glucose Tracer Studies

3-Deoxy-3-fluoro-D-glucose (3-FG) is a strong candidate for glucose tracer studies of other carbohydrate metabolic pathways . It is transported into tissues, including brain tissue, at rates similar to those of glucose . This makes it a valuable tool for studying glucose transport and metabolism in various tissues.

Mapping Cerebral Energy Demands

The compound has been used in human clinical experiments using radiolabeled 3-FG and positron emission tomography (PET) to map cerebral glucose transport . These maps are then interpreted as maps of local cerebral energy demands .

Marker for Enzyme Activities

Because 3-FG is preferentially utilized by aldose reductase and glucose dehydrogenase, its metabolism can be used as a marker for these particular enzyme activities . For example, aldose reductase activity was demonstrated in locust when 3-FG was shown to be converted to 3-FS .

4. Diagnosis and Staging of Lung Cancer 3’-deoxy-3’- [18F]fluorothymidine ( [18F]FLT) positron emission tomography [18F]FLT-PET, a derivative of 3-FG, has been used for diagnosing, staging, and assessing therapy response in lung cancer . Unlike the most commonly used PET tracer [18F]fluorodeoxyglucose ( [18F]FDG), [18F]FLT can specifically report on cell proliferation and does not accumulate in inflammatory cells .

Assessing Response to Therapy

[18F]FLT has good predictive values for assessing response to radiotherapy or chemoradiotherapy . It is especially useful for assessing early response to targeted therapies .

Glycosylation Studies

The compound has been used in enzymatic activation and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase to obtain two fluorinated trisaccharides . This demonstrates its potential as a novel versatile chemical probe in glycobiology .

properties

IUPAC Name

(3S,4S,5R,6R)-4-fluoro-6-(hydroxymethyl)(213C)oxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMRBAMACDBPKO-NNGFHBKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.